N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(6-propan-2-yl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-5-9-22-15-7-6-13(12(2)3)11-16(15)24-18(22)19-17(23)14-8-10-21(4)20-14/h1,6-8,10-12H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZUSBDOPQYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium. The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of behaviors such as biofilm formation and pathogenesis.
Mode of Action
The compound interacts with its target by binding to the active site of the LasR system. This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production.
Biochemical Pathways
The compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis. By inhibiting these pathways, the compound disrupts these behaviors and reduces the bacteria’s ability to cause disease.
Result of Action
The primary result of the compound’s action is the disruption of quorum sensing in Pseudomonas aeruginosa, leading to a reduction in behaviors such as biofilm formation and virulence production. This can potentially reduce the bacteria’s ability to cause disease. In addition, one of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy, with higher concentrations potentially leading to greater disruption of quorum sensing. .
Biological Activity
N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[d]thiazole derivatives, characterized by a unique structure that incorporates both isopropyl and prop-2-yn-1-yl groups. These structural features contribute to its distinct chemical reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Antimicrobial |
| 10 | 0.25 | - | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For instance, in vitro studies showed that the compound inhibited cell proliferation in multiple cancer cell lines, with IC50 values indicating significant cytotoxic effects. The mechanism of action is believed to involve modulation of signaling pathways related to cell survival and apoptosis .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| A431 | <10 | Doxorubicin: 15 |
| Jurkat | <10 | Doxorubicin: 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been documented. A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX), with some compounds demonstrating superior efficacy compared to traditional NSAIDs .
The biological activity of this compound is mediated through its interaction with specific molecular targets:
Molecular Targets:
- Enzymes involved in inflammatory pathways
- Receptors associated with cancer cell proliferation
Pathways Involved:
The compound may modulate key signaling pathways such as those involved in apoptosis and immune response, contributing to its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
In a study published in ACS Omega, various derivatives were tested for antimicrobial efficacy against clinically relevant pathogens. The results indicated that certain compounds exhibited potent bactericidal activity, highlighting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound effectively reduced cell viability in tumor cells through apoptosis induction mechanisms. Further studies are needed to elucidate the precise molecular interactions at play .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is C20H22N4OS, with a molecular weight of approximately 378.48 g/mol. The compound features a complex structure that includes a pyrazole ring, which is often associated with various pharmacological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study:
A study published in the journal Molecules demonstrated that thiazole derivatives effectively inhibited the growth of prostate cancer cells in vitro. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum activity against various bacterial strains and fungi. The presence of the pyrazole moiety enhances this activity by interacting with microbial enzymes .
Case Study:
In a recent investigation, a series of thiazole-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, making them potential candidates for developing new antibiotics .
In Silico Studies
Computational studies have been conducted to predict the biological activity of this compound using software like PASS (Prediction of Activity Spectra for Substances). These studies suggest potential applications in treating parasitic infections, particularly against protozoan parasites .
| Activity Type | Predicted Value |
|---|---|
| Antiprotozoal | 0.705 |
| Antibacterial | 0.497 |
Material Science Applications
The unique structural features of this compound allow it to be explored in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties derived from its conjugated system can enhance charge transport and light emission efficiency.
Q & A
Q. Intermediate
- pH stability studies : Incubate in buffers (pH 1–8) and monitor degradation via HPLC .
- Forced degradation : Expose to heat (40–60°C), light (UV), and oxidants (H₂O₂) to identify degradation products .
- Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .
How can contradictory data on cytotoxicity between in vitro and in vivo models be reconciled?
Advanced
Potential solutions:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with efficacy to identify under-dosing in vivo .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain reduced in vivo activity .
- Tumor microenvironment models : Use 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions .
What are the best practices for ensuring reproducibility in biological assays involving this compound?
Q. Intermediate
- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers .
- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate .
- Blinded analysis : Assign compound handling and data quantification to different team members to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
